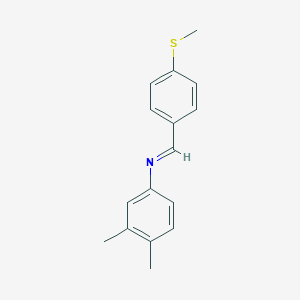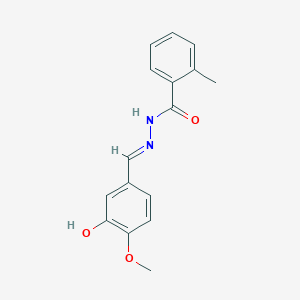
N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide is an organic compound with a complex structure that includes both amide and imine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide typically involves the condensation of 3-phenylpropanamide with 4-phenylbutan-2-one under specific conditions to form the imine linkage. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, to facilitate the formation of the imine bond. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its use as a pharmaceutical intermediate or active ingredient.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide involves its interaction with molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-phenyl-N-(4-phenylbutan-2-yl)propanamide: Similar structure but lacks the imine group.
N-phenylpropanamide: A simpler compound with only one phenyl group and an amide linkage.
4-phenylbutan-2-one: A precursor in the synthesis of the target compound.
Uniqueness
N'-(1-methyl-3-phenylpropylidene)-3-phenylpropanohydrazide is unique due to the presence of both amide and imine functional groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
3-phenyl-N-[(Z)-4-phenylbutan-2-ylideneamino]propanamide |
InChI |
InChI=1S/C19H22N2O/c1-16(12-13-17-8-4-2-5-9-17)20-21-19(22)15-14-18-10-6-3-7-11-18/h2-11H,12-15H2,1H3,(H,21,22)/b20-16- |
InChI Key |
LKEMKYPWMKYHLD-SILNSSARSA-N |
SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Isomeric SMILES |
C/C(=N/NC(=O)CCC1=CC=CC=C1)/CCC2=CC=CC=C2 |
Canonical SMILES |
CC(=NNC(=O)CCC1=CC=CC=C1)CCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-nitro-N'-[(Z)-pyrrol-2-ylidenemethyl]benzohydrazide](/img/structure/B326333.png)


![N-(4-{[4-(diethylamino)phenyl]sulfamoyl}phenyl)acetamide](/img/structure/B326344.png)
![N-(4-chlorophenyl)-N-[(3-methyl-2-thienyl)methylene]amine](/img/structure/B326347.png)
![2-[(2-Chlorobenzylidene)amino]benzonitrile](/img/structure/B326348.png)
![3-methyl-N'-[(Z)-pyrrol-2-ylidenemethyl]benzohydrazide](/img/structure/B326350.png)


![N-(3,4-dimethylphenyl)-N-[(3-methyl-2-thienyl)methylene]amine](/img/structure/B326353.png)
![4-[(5-Nitrothiophen-2-yl)methylideneamino]phenol](/img/structure/B326354.png)
![methyl 4-[4-(aminocarbonyl)anilino]-4-oxobutanoate](/img/structure/B326355.png)
![4-[(3-Methylthiophen-2-yl)methylideneamino]phenol](/img/structure/B326356.png)
![3-nitro-N-[(Z)-pyrrol-2-ylidenemethyl]aniline](/img/structure/B326357.png)
